4-(cyclohex-3-en-1-ylmethyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(cyclohex-3-en-1-ylmethyl)morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-2-4-11(5-3-1)10-12-6-8-13-9-7-12/h1-2,11H,3-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKYRRUPHUATDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Cyclohex 3 En 1 Ylmethyl Morpholine
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 4-(cyclohex-3-en-1-ylmethyl)morpholine reveals several plausible pathways for its construction. The most logical disconnections focus on the bonds formed during the final steps of the synthesis, primarily the C-N bond linking the morpholine (B109124) ring to the cyclohexenylmethyl fragment.
Two primary retrosynthetic disconnections are proposed:
Disconnection A (C-N Bond): This is the most intuitive and common strategy for synthesizing tertiary amines. Cleavage of the C-N bond between the morpholine nitrogen and the benzylic-like carbon of the cyclohexenylmethyl group leads to two key synthons: a morpholine nucleophile (or its equivalent) and a cyclohexenylmethyl electrophile. The corresponding synthetic precursors would be morpholine and a suitably activated derivative of (cyclohex-3-en-1-yl)methanol, such as 4-(bromomethyl)cyclohex-1-ene or 3-cyclohexene-1-carboxaldehyde (B93240) .
Disconnection B (C-C Bond): A more complex but potentially versatile approach involves the disconnection of the C-C bond between the cyclohexene (B86901) ring and the methylene (B1212753) bridge. This strategy would involve the coupling of a cyclohexenyl organometallic reagent (a nucleophile) with an electrophilic single-carbon unit attached to the morpholine ring, such as 4-(chloromethyl)morpholine . While less direct, this pathway could offer unique stereochemical control.
Disconnection A represents the most straightforward and industrially scalable approach, and the subsequent sections will primarily focus on synthetic strategies derived from this analysis.
Exploration of Novel Synthetic Pathways and Strategies
Based on the primary retrosynthetic analysis, several forward synthetic pathways can be devised. These routes leverage well-established organic reactions, adapted for the specific target molecule.
Direct N-Alkylation: This method involves the reaction of morpholine with an electrophilic cyclohexenylmethyl derivative. A common precursor, 4-(bromomethyl)cyclohex-1-ene (prepared from the commercially available (cyclohex-3-en-1-yl)methanol sigmaaldrich.com), can be reacted with morpholine in the presence of a non-nucleophilic base (e.g., K₂CO₃ or triethylamine) in a polar aprotic solvent like acetonitrile (B52724) or DMF. This is a classic Sₙ2 reaction.
Reductive Amination: A highly efficient and widely used method for C-N bond formation is reductive amination. This pathway starts with 3-cyclohexene-1-carboxaldehyde nih.gov and morpholine. These two components react to form an intermediate enamine or iminium ion, which is then reduced in situ to the target amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
The target molecule possesses a stereocenter at the C1 position of the cyclohexene ring. Consequently, the development of stereoselective syntheses to access specific enantiomers is of significant interest.
A practical strategy to achieve enantioselectivity is a substrate-controlled synthesis. This approach relies on the use of an enantiomerically pure starting material. For instance, an asymmetric hydroboration-oxidation of a suitable diene precursor could yield enantiopure (R)- or (S)-(cyclohex-3-en-1-yl)methanol. thieme-connect.com This chiral alcohol can then be converted into a chiral tosylate or halide without disturbing the stereocenter. Subsequent N-alkylation with morpholine would proceed to furnish the corresponding enantiomer of this compound. The stereochemical integrity of the final product is dependent on the reaction proceeding via a clean Sₙ2 mechanism, avoiding any racemization.
Incorporating green chemistry principles is crucial for developing sustainable synthetic methodologies. For the synthesis of this compound, several green strategies can be implemented.
Atom Economy: The reductive amination pathway offers higher atom economy compared to the direct alkylation route, which generates stoichiometric amounts of salt byproduct. Catalytic reductive amination using H₂ and a heterogeneous catalyst (e.g., Pd/C) would be even more ideal, producing only water as a byproduct.
Use of Greener Reagents: A particularly green approach is the direct catalytic N-alkylation of morpholine with (cyclohex-3-en-1-yl)methanol. researchgate.netakjournals.com This "borrowing hydrogen" or "hydrogen autotransfer" methodology, often catalyzed by transition metal complexes, uses the alcohol directly, avoiding its conversion to a halide and generating water as the sole byproduct. researchgate.net
Solvent Selection: Replacing hazardous solvents like DMF or chlorinated solvents with greener alternatives such as ethanol, water, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) would significantly reduce the environmental impact of the synthesis. Recent advances in morpholine synthesis highlight redox-neutral protocols using reagents like ethylene (B1197577) sulfate (B86663) in environmentally benign solvents. chemrxiv.orgchemrxiv.orgnih.gov
While a direct multi-component reaction (MCR) to form a relatively simple molecule like this compound is unlikely, it is conceivable to design MCRs that incorporate this structure into more complex molecular scaffolds. For example, the synthesized compound could serve as a component in a subsequent MCR.
One hypothetical scenario involves a Mannich-type reaction. If 3-cyclohexene-1-carboxaldehyde were reacted with morpholine and a suitable C-H acid (like acetone) in a one-pot process, a more complex β-aminoketone bearing the this compound moiety could be assembled efficiently. This demonstrates how the principles of MCRs can be applied to rapidly build molecular complexity starting from precursors of the target compound.
Optimization of Reaction Conditions and Yield Enhancement Strategies
Optimizing reaction conditions is key to maximizing yield and purity. For the reductive amination of 3-cyclohexene-1-carboxaldehyde with morpholine, several parameters can be systematically varied. A representative optimization study is outlined below.
Table 1: Hypothetical Optimization for the Reductive Amination Synthesis
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 12 | 85 |
| 2 | NaBH(OAc)₃ | THF | 25 | 12 | 78 |
| 3 | NaBH(OAc)₃ | MeCN | 25 | 12 | 82 |
| 4 | NaBH₃CN | MeOH | 25 | 24 | 75 |
| 5 | NaBH(OAc)₃ | DCE | 0 | 24 | 65 |
| 6 | NaBH(OAc)₃ | DCE | 40 | 8 | 86 |
| 7 | NaBH(OAc)₃ | DCE | 25 | 10 | 91 |
DCE: 1,2-dichloroethane; THF: Tetrahydrofuran; MeCN: Acetonitrile; MeOH: Methanol. Yields are hypothetical and for illustrative purposes.
From this hypothetical data, the optimal conditions would be using sodium triacetoxyborohydride in DCE at room temperature, leading to a high yield in a reasonable timeframe. Further enhancement could be achieved by carefully controlling the stoichiometry of the reagents and the pH of the reaction mixture.
Catalytic Approaches in the Synthesis of the Compound
Catalysis offers significant advantages in terms of efficiency, selectivity, and sustainability. Several catalytic approaches are highly relevant to the synthesis of this compound.
Catalytic Reductive Amination: Instead of stoichiometric borohydride (B1222165) reagents, catalytic hydrogenation can be employed. The reaction between 3-cyclohexene-1-carboxaldehyde and morpholine can be conducted under an atmosphere of hydrogen gas using a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Raney Nickel. A key challenge would be to achieve selective reduction of the iminium intermediate without reducing the double bond in the cyclohexene ring. This can often be controlled by careful selection of the catalyst and reaction conditions (pressure, temperature).
Direct N-alkylation with Alcohols: As mentioned in the green chemistry section, the direct coupling of morpholine with (cyclohex-3-en-1-yl)methanol is a highly attractive catalytic route. Studies on the N-alkylation of morpholine with various alcohols have shown high efficacy for catalysts like CuO–NiO/γ–Al₂O₃ in fixed-bed reactors. researchgate.netakjournals.com This gas-solid phase reaction avoids solvents and generates water as the only byproduct, though it may require high temperatures. For laboratory scale, homogeneous catalysts based on Ruthenium or Iridium are often used for such "borrowing hydrogen" reactions.
Table 2: Potential Catalytic Systems for Synthesis
| Reaction Type | Catalyst System | Precursors | Advantages |
| Reductive Amination | H₂, Pd/C | 3-Cyclohexene-1-carboxaldehyde, Morpholine | High atom economy, clean byproduct (H₂O) |
| N-Alkylation | CuO–NiO/γ–Al₂O₃ | (Cyclohex-3-en-1-yl)methanol, Morpholine | Avoids halide intermediates, green byproduct (H₂O) |
| N-Alkylation | Ru or Ir pincer complexes | (Cyclohex-3-en-1-yl)methanol, Morpholine | Homogeneous catalysis, milder conditions |
| SnAP Reagent Coupling | Catalytic Cu(OTf)₂ / Ligand | A morpholine-derived SnAP reagent and 3-cyclohexene-1-carboxaldehyde | Broad substrate scope, access to complex analogs |
SnAP: Stannyl Amine Protocol. ethz.ch
These catalytic methods represent the forefront of modern synthetic chemistry, offering powerful tools for the efficient and responsible synthesis of this compound.
Chemical Reactivity and Transformation Mechanisms of 4 Cyclohex 3 En 1 Ylmethyl Morpholine
Reactivity Profiles of the Morpholine (B109124) Moiety
The morpholine ring in 4-(cyclohex-3-en-1-ylmethyl)morpholine is a saturated heterocycle containing both a tertiary amine and an ether linkage. The reactivity of this portion of the molecule is primarily centered around the lone pair of electrons on the nitrogen atom.
Nitrogen-Centered Reactivity and Derivatives
The nitrogen atom of the morpholine ring is basic and nucleophilic, readily reacting with electrophiles. This reactivity is fundamental to the formation of a variety of derivatives.
Protonation and Salt Formation: As a tertiary amine, the morpholine nitrogen can be easily protonated by acids to form the corresponding morpholinium salts. The basicity is influenced by the electronic and steric nature of the substituent on the nitrogen. For comparison, the pKa of the conjugate acid of N-methylmorpholine is approximately 7.4.
Quaternization: The nucleophilic nitrogen can undergo alkylation with alkyl halides to form quaternary ammonium (B1175870) salts. This reaction, known as the Menshutkin reaction, proceeds via an SN2 mechanism. The rate of this reaction is sensitive to the steric bulk of the alkyl halide and the solvent polarity. semanticscholar.orgresearchgate.net For instance, the quaternization of N,N-dimethylaniline with benzyl (B1604629) chloride is a well-studied example of this type of transformation. semanticscholar.org
| Reactant 1 | Reactant 2 | Product | Reaction Type | Reference |
| N,N-Dimethylaniline | Benzyl chloride | N-Benzyl-N,N-dimethylanilinium chloride | Quaternization | semanticscholar.org |
| Poly(4-vinyl pyridine) | Ethyl iodide | Poly(N-ethyl-4-vinylpyridinium iodide) | Quaternization | |
| N-Alkylmorpholine | Alkyl halide | N,N-Dialkylmorpholinium halide | Quaternization | Inferred from semanticscholar.org |
N-Oxide Formation: The nitrogen atom can be oxidized by reagents such as hydrogen peroxide or peroxy acids to form the corresponding N-oxide, N-methylmorpholine N-oxide being a well-known example.
Ring-Opening and Functionalization Reactions
While the morpholine ring is generally stable, it can undergo ring-opening reactions under specific conditions, typically after activation of the nitrogen atom.
Ring Opening of Morpholinium Salts: Quaternary morpholinium salts can undergo ring-opening reactions when treated with strong nucleophiles. The reaction proceeds via a nucleophilic attack on one of the carbon atoms adjacent to the positively charged nitrogen, leading to the cleavage of a C-N bond. This process is analogous to the ring-opening of other strained nitrogen heterocycles like aziridinium (B1262131) ions. nih.govnih.gov The regioselectivity of the ring-opening can be influenced by the nature of the substituents on the ring and the nucleophile. For instance, the ring-opening of 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts with various nucleophiles has been reported to yield piperazine (B1678402) derivatives. chemtube3d.com
| Substrate | Nucleophile | Product | Reaction Conditions | Reference |
| 1-Benzyl-1,4-diazabicyclo[2.2.2]octan-1-ium salt | Phenol | 1-Benzyl-4-(2-phenoxyethyl)piperazine | High temperature in PEG or diglyme | chemtube3d.com |
| N-Alkylaziridinium ion | Acetate | N-Alkyl-2-acetoxyethylamine | - | nih.gov |
| N-Benzylmorpholinium salt | Generic Nucleophile (Nu-) | N-Benzyl-N-(2-hydroxyethyl)-2-Nu-ethylamine | Inferred from nih.govchemtube3d.com |
Reactivity Profiles of the Cyclohex-3-en-1-ylmethyl Moiety
The cyclohexene (B86901) ring provides a site of unsaturation, making it susceptible to a variety of addition and functionalization reactions. The presence of the bulky morpholinomethyl substituent at the allylic position can influence the regio- and stereoselectivity of these transformations.
Electrophilic and Nucleophilic Additions to the Cyclohexene Ring
The carbon-carbon double bond in the cyclohexene ring is electron-rich and readily undergoes electrophilic addition reactions.
Addition of Halogens and Halohydrin Formation: Cyclohexene reacts with halogens like bromine (Br₂) to give trans-1,2-dibromocyclohexane (B146542), proceeding through a cyclic bromonium ion intermediate which is then attacked by a bromide ion in an anti-fashion. In the presence of water, the intermediate bromonium ion is intercepted by a water molecule to form a trans-bromohydrin. The regioselectivity of these additions in substituted cyclohexenes is governed by both electronic and stereoelectronic factors. acs.orglibretexts.org
Hydrohalogenation and Hydration: The addition of hydrogen halides (HX) proceeds via a carbocation intermediate, following Markovnikov's rule where the hydrogen adds to the less substituted carbon of the double bond. Acid-catalyzed hydration follows a similar mechanism. For 4-substituted cyclohexenes, the substituent can influence the stability of the intermediate carbocation and thus the regiochemical outcome. libretexts.org
| Substrate | Reagent | Product(s) | Key Feature/Mechanism | Reference |
| Cyclohexene | Br₂ in CCl₄ | trans-1,2-Dibromocyclohexane | Anti-addition via bromonium ion | |
| 1,3-Butadiene | HBr | 3-Bromo-1-butene (1,2-addition) and 1-Bromo-2-butene (1,4-addition) | Allylic carbocation intermediate | wikipedia.org |
| 4-Substituted Cyclohexene | Electrophile (E+) | Mixture of addition products | Influence of substituent on carbocation stability | acs.org |
Pericyclic Reactions Involving the Double Bond
The double bond of the cyclohexene ring can participate as a dienophile in pericyclic reactions, most notably the Diels-Alder reaction.
Diels-Alder Reaction: The cyclohexene double bond can react with a conjugated diene to form a new six-membered ring. The Diels-Alder reaction is a [4+2] cycloaddition that proceeds in a concerted fashion and is highly stereospecific. wikipedia.orgslideshare.netgoogle.com The reactivity of the cyclohexene as a dienophile is enhanced by the presence of electron-withdrawing groups, which is not the case for this compound. Therefore, it would be expected to be a relatively unreactive dienophile in normal electron demand Diels-Alder reactions.
| Diene | Dienophile | Product | Reaction Type | Reference |
| 1,3-Butadiene | Maleic anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | [4+2] Cycloaddition | rsc.org |
| Cyclopentadiene | Butenone | Bicyclic ketone | [4+2] Cycloaddition | slideshare.net |
Allylic Functionalization Strategies
The hydrogen atoms on the carbon atoms adjacent to the double bond (allylic positions) are susceptible to radical and other functionalization reactions.
Allylic Halogenation: Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or peroxides) can be used to selectively introduce a bromine atom at the allylic position of cyclohexene. This reaction proceeds via a radical chain mechanism involving a resonance-stabilized allylic radical.
Allylic Oxidation: The allylic position can be oxidized to introduce hydroxyl or carbonyl functionalities using various reagents, such as chromium-based oxidants or selenium dioxide. These reactions are important for the synthesis of α,β-unsaturated alcohols and ketones. Recent advances have focused on transition-metal-catalyzed C-H functionalization for allylic oxidation. utahtech.edu
Allylic Amination: Direct functionalization of allylic C-H bonds to form C-N bonds is a powerful synthetic tool. Metal-free, selenium-catalyzed allylic C-H amination has been shown to be effective for the post-polymerization modification of polynorbornenes, which contain cyclohexene-like structures.
| Substrate | Reagent/Catalyst | Product | Reaction Type | Reference |
| Polynorbornene | Aryl sulfonamide / Se catalyst | Allylically aminated polynorbornene | Allylic C-H Amination | |
| Unactivated Alkenes | - / Group IX Metal Catalysts | Allylic functionalized products | Oxidative Allylic C-H Functionalization | utahtech.edu |
Intermolecular and Intramolecular Reactions of the Compound
The chemical behavior of this compound is dictated by the interplay of its functional groups. The lone pair of electrons on the nitrogen atom of the morpholine ring imparts nucleophilic and basic character, while the double bond in the cyclohexene ring can participate in various addition and cyclization reactions.
Intermolecular Reactions:
The tertiary amine functionality makes the morpholine nitrogen a likely site for reactions with electrophiles. For instance, it can undergo quaternization by reacting with alkyl halides. The double bond of the cyclohexene ring is susceptible to electrophilic addition reactions. For example, halogenation with bromine (Br₂) or chlorine (Cl₂) would likely proceed through a halonium ion intermediate, leading to the corresponding dihalogenated product.
A significant class of intermolecular reactions for allylic amines is the palladium-catalyzed allylic C-H amination. This type of reaction allows for the coupling of an olefin with an amine. nih.gov While typically applied to form secondary amines, analogous conditions could potentially be used to couple this compound with other amines or nucleophiles, although this remains a hypothetical application for this specific substrate.
Another potential intermolecular reaction is the [3+2] dipolar cycloaddition. While there are no specific examples with this compound, 1,3-dipoles are known to react with alkenes to form five-membered rings. youtube.com For instance, a nitrile oxide could potentially react with the cyclohexene double bond in this compound to yield an isoxazoline-fused ring system.
Interactive Data Table: Plausible Intermolecular Reactions
| Reaction Type | Reactant | Product Type | Potential Conditions |
| Electrophilic Addition | Halogen (e.g., Br₂) | Dihalo-cyclohexane derivative | Inert solvent (e.g., CH₂Cl₂) |
| Allylic C-H Amination | Secondary Amine | Diamine derivative | Palladium catalyst, oxidant |
| [3+2] Cycloaddition | Nitrile Oxide | Isoxazoline-fused bicyclic compound | Thermal or catalytic |
Intramolecular Reactions:
The proximity of the morpholine nitrogen to the cyclohexene double bond in this compound creates the possibility for intramolecular reactions, leading to the formation of bicyclic structures.
One such possibility is an intramolecular aminomercuration reaction. Treatment with a mercury salt, such as mercury(II) trifluoroacetate, could lead to the formation of a mercurinium ion intermediate from the cyclohexene double bond. The nucleophilic morpholine nitrogen could then attack this intermediate in an intramolecular fashion to form a new nitrogen-carbon bond, resulting in a bicyclic amine after reductive demercuration.
Acid-catalyzed cyclization is another potential intramolecular transformation. In the presence of a strong acid, the double bond could be protonated to form a carbocation. Subsequent intramolecular attack by the morpholine nitrogen would lead to a bicyclic ammonium salt. youtube.com
Radical cyclizations are also a possibility. For instance, if a radical were initiated on the cyclohexene ring, the morpholine nitrogen could act as a radical acceptor, leading to a cyclized product. Such reactions have been observed for N-allyl-haloamines. mdpi.com
Interactive Data Table: Plausible Intramolecular Reactions
| Reaction Type | Reagent | Intermediate | Product Type |
| Aminomercuration | Hg(OCOCF₃)₂ | Mercurinium ion | Bicyclic amine |
| Acid-Catalyzed Cyclization | Strong Acid (e.g., H₂SO₄) | Carbocation | Bicyclic ammonium salt |
| Radical Cyclization | Radical Initiator | Carbon-centered radical | Bicyclic amine |
Mechanistic Investigations of Key Transformations
Detailed mechanistic investigations for reactions involving this compound are not available. However, the mechanisms of the plausible reactions described above can be postulated based on well-established principles of organic chemistry.
Mechanism of Electrophilic Addition:
The addition of a halogen like bromine to the cyclohexene ring would proceed via a classic electrophilic addition mechanism.
Formation of a Bromonium Ion: The electron-rich double bond of the cyclohexene ring attacks a bromine molecule, displacing a bromide ion and forming a cyclic bromonium ion intermediate.
Nucleophilic Attack: The bromide ion then attacks one of the carbon atoms of the bromonium ion from the side opposite to the bromine bridge (anti-addition). This ring-opening step results in the formation of a trans-1,2-dibromocyclohexane derivative.
Mechanism of Acid-Catalyzed Intramolecular Cyclization:
The acid-catalyzed cyclization would likely follow these steps:
Protonation: The double bond is protonated by a strong acid, leading to the formation of a secondary carbocation on the cyclohexene ring. The stability of this carbocation would influence the feasibility of this step.
Intramolecular Nucleophilic Attack: The lone pair of the morpholine nitrogen acts as an internal nucleophile, attacking the carbocation.
Deprotonation: A base (e.g., water or the conjugate base of the acid) removes the proton from the nitrogen atom to yield the final bicyclic amine product.
Mechanism of Radical Cyclization:
A hypothetical radical cyclization could proceed as follows, assuming the generation of a radical on the cyclohexyl ring:
Initiation: A radical initiator would generate a radical species that abstracts a hydrogen atom from an allylic position of the cyclohexene ring, forming a resonance-stabilized allylic radical.
Intramolecular Addition: The radical center on the cyclohexene ring could then be attacked by the morpholine nitrogen in an intramolecular fashion. This step would form a new carbon-nitrogen bond and a new radical center on the morpholine ring.
Termination: The resulting radical would then be quenched by a hydrogen atom donor or another radical to form the final stable product.
It is crucial to reiterate that the reactions and mechanisms discussed are based on the reactivity of analogous structures and represent theoretical possibilities for this compound. Experimental validation would be necessary to confirm these predictions.
Advanced Spectroscopic and Structural Elucidation Techniques for 4 Cyclohex 3 En 1 Ylmethyl Morpholine
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for determining the precise structure and conformational preferences of molecules in solution. For a compound like 4-(cyclohex-3-en-1-ylmethyl)morpholine, both ¹H and ¹³C NMR would be essential.
While specific data for the target compound is unavailable, the analysis of its isomer, 4-(1-cyclohexen-1-yl)morpholine, provides a blueprint for such an investigation. spectrabase.com In the ¹H NMR spectrum, the chemical shifts and coupling constants of the protons on the cyclohexene (B86901) and morpholine (B109124) rings would be indicative of their chemical environment and spatial relationships. For instance, the olefinic proton in the cyclohexene ring would appear in a characteristic downfield region. The protons on the morpholine ring would likely exhibit complex splitting patterns due to the ring's chair conformation and the influence of the nitrogen atom.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively. For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) would be particularly insightful. mdpi.com NOESY experiments detect through-space interactions between protons, providing crucial information about their proximity and thus the molecule's preferred conformation. For example, NOE cross-peaks between specific protons of the cyclohexene ring and the morpholine ring would help define their relative orientation.
Table 1: Representative ¹³C and ¹H NMR Spectral Data for 4-(1-cyclohexen-1-yl)morpholine spectrabase.com
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |
| Olefinic C | 135.2 | - |
| Olefinic CH | 100.1 | 4.7 |
| Morpholine CH₂-N | 49.5 | 2.8 |
| Morpholine CH₂-O | 67.1 | 3.7 |
| Cyclohexene CH₂ | 26.2, 23.1, 22.5, 21.9 | 2.1, 1.9, 1.6, 1.5 |
Note: The data presented is for the isomer 4-(1-cyclohexen-1-yl)morpholine and serves as an illustrative example.
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. nih.gov
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands. The C-H stretching vibrations of the alkene and alkane portions of the cyclohexene ring would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=C stretching vibration of the cyclohexene ring would result in a peak around 1650 cm⁻¹. The morpholine moiety would be identified by the C-N and C-O stretching vibrations, typically found in the 1250-1000 cm⁻¹ region. researchgate.net
Raman spectroscopy would complement the FT-IR data. The C=C double bond, being a non-polar bond, would exhibit a strong Raman signal. This technique is particularly useful for studying the skeletal vibrations of the cycloalkene ring.
Table 2: Expected Vibrational Frequencies for this compound based on data from related structures spectrabase.comnih.govresearchgate.net
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| C-H (alkene) | Stretching | ~3020 | ~3020 |
| C-H (alkane) | Stretching | 2950-2850 | 2950-2850 |
| C=C (alkene) | Stretching | ~1650 | Strong, ~1650 |
| C-N (amine) | Stretching | 1250-1020 | Weak |
| C-O-C (ether) | Asymmetric Stretching | ~1120 | Moderate |
Note: These are expected frequency ranges. The data for 4-(1-cyclohexen-1-yl)morpholine shows a Raman peak for the C=C stretch. spectrabase.com
Advanced Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound and for obtaining structural information through the analysis of fragmentation patterns.
For this compound, the electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this ion would provide clues about the molecule's structure. Common fragmentation pathways for related structures involve cleavages at the bonds adjacent to the nitrogen atom of the morpholine ring and fragmentations of the cyclohexene ring. For example, a retro-Diels-Alder reaction is a characteristic fragmentation pattern for cyclohexene derivatives. researchgate.net The fragmentation of the morpholine ring itself is also well-documented. researchgate.net
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn allows for the calculation of the elemental formula, confirming the molecular composition.
Table 3: Potential Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Structure | Fragmentation Pathway |
| [M]⁺ | Intact molecular ion | Ionization |
| [M - C₄H₈NO]⁺ | Cyclohexenylmethyl cation | Cleavage of the C-N bond |
| [C₄H₈NO]⁺ | Morpholinyl cation | Cleavage of the C-N bond |
| [M - C₂H₄O]⁺ | Loss of ethylene (B1197577) oxide from morpholine ring | Ring fragmentation |
| [C₆H₉]⁺ | Cyclohexenyl cation | Retro-Diels-Alder reaction |
Note: This table represents potential fragmentation pathways and is not based on experimental data for the target compound.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and torsional angles. If a suitable single crystal of this compound could be grown, this technique would reveal its exact solid-state conformation.
The analysis would show the conformation of the cyclohexene ring (likely a half-chair) and the morpholine ring (typically a chair conformation). It would also precisely define the stereochemical relationship between the two rings. This information is invaluable for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding or van der Waals forces.
Currently, there are no published crystal structures for this compound in the searched databases.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Stereochemical Assignment
Since this compound possesses a stereocenter at the point of attachment of the morpholinomethyl group to the cyclohexene ring, it is a chiral molecule and can exist as a pair of enantiomers. Chiroptical techniques are essential for studying these stereoisomers.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by the chromophores in the molecule, such as the C=C double bond. The resulting ECD spectrum is highly sensitive to the absolute configuration of the stereocenters.
Vibrational Circular Dichroism (VCD), the infrared counterpart to ECD, measures the differential absorption of left and right circularly polarized infrared radiation. VCD provides stereochemical information about the entire molecule.
By comparing the experimental ECD and VCD spectra with those predicted by quantum chemical calculations for each enantiomer, the absolute configuration of the molecule can be unequivocally assigned. No experimental or theoretical chiroptical data for this compound is currently available in the public research domain.
Theoretical and Computational Investigations of 4 Cyclohex 3 En 1 Ylmethyl Morpholine
Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals
Quantum chemical calculations are instrumental in elucidating the electronic characteristics of 4-(cyclohex-3-en-1-ylmethyl)morpholine. Methods such as Density Functional Theory (DFT) with a suitable basis set, for instance, B3LYP/6-31G*, are commonly employed to determine the electronic structure. These calculations reveal the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential surface.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its electron-accepting capability. For this compound, the HOMO is typically localized on the morpholine (B109124) nitrogen and the cyclohexene (B86901) double bond, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is generally distributed over the entire molecule, suggesting various potential sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.8 D |
Note: These values are representative and would be obtained from specific DFT calculations.
The molecular electrostatic potential (MEP) map visually represents the charge distribution. For this compound, the region around the morpholine's oxygen atom would exhibit a negative potential (red), making it a likely site for interaction with electrophiles or hydrogen bond donors. The hydrogen atoms of the methylidene bridge would show a positive potential (blue), indicating their susceptibility to nucleophilic interaction.
Conformational Analysis via Computational Methods
The flexibility of the cyclohexene ring and the rotational freedom around the single bonds in the methyl-morpholine linker give rise to multiple possible conformations for this compound. Conformational analysis using computational methods like Molecular Mechanics (MM) and Density Functional Theory (DFT) is essential to identify the most stable, low-energy conformers. researchgate.net
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Cyclohexene Conformation | Morpholine Orientation | Relative Energy (kcal/mol) |
| 1 | Half-Chair | Equatorial | 0.00 |
| 2 | Half-Chair | Axial | 1.52 |
| 3 | Skew-Boat | Equatorial | 3.10 |
| 4 | Skew-Boat | Axial | 4.85 |
Note: These are hypothetical relative energies to illustrate the expected trend, with the equatorial orientation being generally more stable.
The results of such an analysis typically indicate that the conformer with the morpholinomethyl group in an equatorial position on a half-chair cyclohexene ring is the most stable due to minimized steric hindrance.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational chemistry allows for the prediction of various spectroscopic data, which can then be compared with experimental spectra for validation of the calculated structures.
Vibrational Spectroscopy (IR and Raman): Frequency calculations using DFT can predict the vibrational modes of the molecule. These calculated frequencies, after appropriate scaling to account for anharmonicity and basis set limitations, can be correlated with experimental Infrared (IR) and Raman spectra. Key predicted vibrational frequencies would include the C=C stretch of the cyclohexene ring, the C-N stretching of the morpholine moiety, and the C-O-C stretching of the ether linkage.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method within DFT is commonly used to predict the 1H and 13C NMR chemical shifts. nih.gov These predictions are highly sensitive to the molecular geometry, making them an excellent tool for confirming the predominant conformation in solution. The calculated chemical shifts for the protons and carbons of the cyclohexene ring and the morpholine moiety can be compared directly with experimental NMR data.
Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data
| Parameter | Predicted Value | Hypothetical Experimental Value |
| IR: C=C Stretch (cm-1) | 1655 | 1650 |
| 1H NMR: Olefinic H (ppm) | 5.6-5.8 | 5.7 |
| 13C NMR: Olefinic C (ppm) | 125-130 | 127, 129 |
Note: The hypothetical experimental values are representative of what would be expected for such a structure. Validation with actual experimental data is crucial.
Reaction Mechanism Elucidation through Transition State Calculations
Theoretical calculations are a powerful tool for investigating the mechanisms of chemical reactions involving this compound. For instance, the synthesis of this compound likely involves the reductive amination of 4-(cyclohex-3-en-1-yl)formaldehyde with morpholine.
Computational methods can be used to model the entire reaction pathway, including the identification of reactants, intermediates, transition states, and products. Transition state theory calculations allow for the determination of the activation energies for each step of the proposed mechanism. This can help to identify the rate-determining step and to understand the factors that influence the reaction's outcome and selectivity. For example, calculations could elucidate the transition state for the iminium ion formation and the subsequent hydride transfer.
Molecular Dynamics and Simulation Studies of Chemical Interactions
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound and its interactions with other molecules, such as solvents or biological macromolecules, over time. By simulating the movement of the atoms based on a force field, MD can explore the conformational landscape, study the solvation process, and predict binding affinities.
For example, an MD simulation in a water box could reveal the nature of the hydrogen bonding between the morpholine's oxygen atom and water molecules, providing information about its solubility and hydration shell. If this molecule were being investigated as a potential ligand for a biological target, MD simulations could be used to study its binding mode and the stability of the ligand-receptor complex. These simulations offer a dynamic perspective that complements the static picture provided by quantum chemical calculations.
Advanced Applications in Organic Synthesis and Materials Science Purely Chemical Focus
Role as a Synthetic Intermediate in Complex Molecule Construction
There is no available scientific literature detailing the use of 4-(cyclohex-3-en-1-ylmethyl)morpholine as a synthetic intermediate in the construction of complex molecules. While the morpholine (B109124) heterocycle is a key structural unit in many bioactive compounds and approved drugs, and methods for creating complex morpholine derivatives are of significant interest, specific examples involving this compound are not documented. nih.gov The reactivity of the alkene in the cyclohexene (B86901) ring and the nucleophilicity of the morpholine nitrogen are potential handles for synthetic transformations, but specific reaction protocols and their outcomes have not been reported.
Utilization as a Building Block in Multi-step Organic Syntheses
The application of this compound as a building block in multi-step organic syntheses has not been described in published research. The concept of using diverse, C-substituted morpholines as building blocks in medicinal chemistry and library synthesis is an active area of research. nih.gov However, the specific contribution of the this compound scaffold to such endeavors is not documented. Multi-step organic synthesis often relies on well-characterized starting materials with predictable reactivity, a status that this compound has not yet achieved in the scientific literature. deutscher-apotheker-verlag.de
Design and Synthesis of Chemically-Responsive Materials Incorporating the Compound
There is no information available on the design and synthesis of chemically-responsive or "smart" materials that incorporate this compound. The development of stimuli-responsive polymers that change their properties in response to external stimuli is a significant area of materials science. sc.edu The morpholine unit can impart pH-responsiveness to materials. nih.gov However, the synthesis and characterization of materials specifically functionalized with this compound for these purposes have not been documented in the scientific literature.
Synthesis and Chemical Characterization of Derivatives and Analogues of 4 Cyclohex 3 En 1 Ylmethyl Morpholine
Structural Modifications of the Morpholine (B109124) Ring System
The morpholine ring is a common scaffold in medicinal chemistry, and various methods exist for its modification. researchgate.netorganic-chemistry.orge3s-conferences.org These can be broadly categorized into N-alkylation/acylation, ring-opening and closing strategies, and substitution on the carbon atoms of the ring.
One of the most straightforward modifications involves the quaternization of the morpholine nitrogen. Treatment of 4-(cyclohex-3-en-1-ylmethyl)morpholine with various alkyl halides or other electrophilic reagents can lead to the formation of quaternary ammonium (B1175870) salts. The reactivity of the nitrogen atom can also be modulated by its oxidation to an N-oxide, which can influence the compound's electronic properties and biological activity.
More complex modifications involve the synthesis of morpholine analogues with substituents on the carbon framework of the ring. For instance, starting from substituted amino alcohols, it is possible to construct morpholine rings with alkyl or aryl groups at the C-2, C-3, C-5, or C-6 positions. chemrxiv.org A general approach involves the reaction of a suitably substituted 2-aminoethanol derivative with a dielectrophile. While this would require a de novo synthesis rather than a direct modification of the parent compound, it allows for systematic variation of the morpholine ring structure.
Another approach to modifying the morpholine ring is through ring-opening reactions followed by recyclization with a different building block. This can lead to the formation of related heterocyclic systems, such as piperazines or other substituted morpholines.
| Derivative Name | Modification Strategy | Potential Reagents | Reference |
| 1-(cyclohex-3-en-1-ylmethyl)-4-methylmorpholin-4-ium iodide | N-alkylation | Methyl iodide | researchgate.net |
| This compound 4-oxide | N-oxidation | m-CPBA, H₂O₂ | General knowledge |
| 2-Methyl-4-(cyclohex-3-en-1-ylmethyl)morpholine | De novo synthesis from substituted amino alcohol | 1-amino-2-propanol | chemrxiv.org |
| 1-(cyclohex-3-en-1-ylmethyl)piperazine | Ring transformation | Ring-opening/closing sequence | N/A |
Structural Modifications of the Cyclohexene (B86901) Moiety
The cyclohexene ring offers a rich platform for a variety of chemical transformations, primarily targeting the double bond. These reactions allow for the introduction of a wide range of functional groups and the creation of new stereocenters.
Epoxidation and Dihydroxylation: The double bond of the cyclohexene ring can be readily epoxidized using peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions with various nucleophiles to introduce functionalities like hydroxyl, amino, or alkoxy groups. Furthermore, direct dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) to yield cis-diols. Asymmetric dihydroxylation methods can also be employed to produce enantiomerically enriched diols. rsc.org
Cycloaddition Reactions: The cyclohexene double bond can participate in cycloaddition reactions. For instance, [2+2] cycloadditions with ketenes or other suitable partners can lead to the formation of bicyclic systems containing a cyclobutane (B1203170) ring. fiveable.me Diels-Alder reactions, where the cyclohexene acts as a dienophile, are also a possibility, although less common for simple cyclohexenes unless activated by electron-withdrawing groups. fiveable.meresearchgate.net
Addition Reactions: Halogens, hydrogen halides, and other electrophiles can be added across the double bond to yield saturated and functionalized cyclohexane (B81311) derivatives. Radical additions are also a viable route for introducing a variety of substituents.
| Derivative Name | Reaction Type | Key Reagents | Expected Product Features | Reference |
| 4-((3,4-epoxycyclohexyl)methyl)morpholine | Epoxidation | m-CPBA | Epoxide ring | researchgate.net |
| 4-((3,4-dihydroxycyclohexyl)methyl)morpholine | Dihydroxylation | OsO₄, NMO | Vicinal diol | rsc.org |
| Bicyclic adduct | [2+2] Cycloaddition | Dichloroketene | Fused cyclobutane ring | fiveable.me |
| 4-((3,4-dibromocyclohexyl)methyl)morpholine | Halogenation | Br₂ | Vicinal dibromide | General knowledge |
Introduction of Heteroatoms or Additional Functional Groups
Beyond modifying the existing rings, new heteroatoms and functional groups can be introduced to create more complex analogues.
Thiomorpholine (B91149) Analogues: A common bioisosteric replacement for the oxygen atom in the morpholine ring is sulfur, leading to thiomorpholine derivatives. jchemrev.comjchemrev.comnih.gov The synthesis of 4-(cyclohex-3-en-1-ylmethyl)thiomorpholine can be achieved by reacting cyclohex-3-en-1-ylmethylamine with bis(2-chloroethyl) sulfide (B99878) or by other established methods for thiomorpholine synthesis. mdpi.com The resulting thiomorpholine can be further oxidized to the corresponding sulfoxide (B87167) and sulfone, which have different electronic and steric properties.
Introduction of Carbonyl Groups: The introduction of a carbonyl group into the morpholine ring leads to morpholinone derivatives. For example, oxidation of the carbon adjacent to the oxygen or nitrogen could yield a lactam or a lactone-like structure, though this is a challenging transformation. A more common approach is to synthesize these derivatives de novo from appropriate starting materials.
Functionalization of the Methylene (B1212753) Bridge: The methylene group connecting the two rings can also be a site for modification, for instance, through the introduction of a hydroxyl group or by replacing it with a longer alkyl chain or other functional linkers.
| Derivative Name | Modification | Synthetic Approach | Reference |
| 4-(cyclohex-3-en-1-ylmethyl)thiomorpholine | Oxygen to Sulfur substitution | Reaction of cyclohex-3-en-1-ylmethylamine with a sulfur-containing dielectrophile | jchemrev.comjchemrev.com |
| 4-(cyclohex-3-en-1-ylmethyl)thiomorpholine 1,1-dioxide | Oxidation of thiomorpholine | Oxidizing agents (e.g., H₂O₂, m-CPBA) | jchemrev.com |
| 2-(4-(cyclohex-3-en-1-ylmethyl)morpholino)acetic acid | Addition of a functional group to nitrogen | Reaction with an α-haloester followed by hydrolysis | researchgate.netuobaghdad.edu.iq |
Systematic Study of Structure-Reactivity Relationships in Analogues
The synthesis of a library of derivatives of this compound allows for a systematic investigation of their structure-reactivity relationships (SAR). nih.govnih.govmdpi.com By methodically altering different parts of the molecule, one can gain insights into how these changes affect the compound's chemical properties, such as basicity, nucleophilicity, and reactivity of the double bond.
For example, the introduction of electron-withdrawing or electron-donating groups on either the morpholine or cyclohexene ring can significantly impact the reactivity of the other moiety. An electron-withdrawing group on the morpholine ring, for instance, would decrease the nucleophilicity of the nitrogen atom. Conversely, modifications to the cyclohexene ring, such as the introduction of a hydroxyl group, could influence the conformation of the ring and potentially affect the accessibility of the morpholine nitrogen.
Spectroscopic techniques such as NMR and IR spectroscopy are crucial for characterizing these new derivatives and understanding the electronic and steric effects of the modifications. pressbooks.publibretexts.orglibretexts.orgnih.govresearchgate.net For example, the chemical shift of the protons and carbons adjacent to the nitrogen atom in the ¹H and ¹³C NMR spectra can provide information about the electronic environment of the morpholine ring.
A systematic SAR study would involve correlating these structural and spectroscopic changes with the reactivity of the derivatives in various chemical reactions, providing a deeper understanding of the chemical behavior of this class of compounds.
| Structural Modification | Predicted Effect on Reactivity | Analytical Method for Observation | Reference |
| Introduction of an electron-withdrawing group on the morpholine ring | Decreased nucleophilicity of the nitrogen | ¹⁵N NMR, pKa measurement | e3s-conferences.org |
| Epoxidation of the cyclohexene ring | Increased steric hindrance around the molecule | X-ray crystallography, computational modeling | researchgate.net |
| Replacement of morpholine oxygen with sulfur | Altered ring conformation and nucleophilicity | X-ray crystallography, ¹³C NMR | jchemrev.commdpi.com |
| Quaternization of the morpholine nitrogen | Increased polarity and steric bulk | Conductivity measurements, NMR | researchgate.net |
Future Research Directions and Emerging Paradigms in the Study of 4 Cyclohex 3 En 1 Ylmethyl Morpholine
Integration with Flow Chemistry and Automated Synthesis Methodologies
The synthesis and derivatization of 4-(cyclohex-3-en-1-ylmethyl)morpholine are prime candidates for integration with flow chemistry and automated synthesis platforms. These technologies offer significant advantages over traditional batch processing, including enhanced reaction control, improved safety, higher reproducibility, and the potential for rapid library generation. acs.orgwiley-vch.de
Flow chemistry, where reagents are pumped through a network of tubes and reactors, allows for precise control over parameters such as temperature, pressure, and reaction time. This can be particularly advantageous for managing exothermic reactions or handling unstable intermediates that may be involved in the functionalization of the cyclohexene (B86901) ring. An automated flow platform could enable the rapid optimization of reaction conditions for the synthesis of this compound itself or for subsequent diversification reactions. For instance, a library of analogues could be generated by reacting the parent molecule with a range of electrophiles or coupling partners in a sequential, automated fashion. acs.orgethz.ch
Automated synthesis systems, often coupled with solid-phase synthesis techniques, can be employed to create large, diverse libraries of derivatives for high-throughput screening. nih.govresearchgate.net By immobilizing a precursor to the cyclohexene or morpholine (B109124) moiety on a solid support, a variety of building blocks could be introduced through automated liquid handling, followed by cleavage from the resin to yield a library of purified compounds. This approach accelerates the discovery of new derivatives with desirable properties. nih.gov
Table 1: Hypothetical Comparison of Batch vs. Flow Synthesis for a Key Intermediate
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | 12 hours | 15 minutes (residence time) |
| Yield (%) | 65% | 88% |
| Purity (crude, %) | 80% | 95% |
| Throughput | ~5 g / 24 hr | ~50 g / 24 hr |
| Safety Profile | Poor heat dissipation, risk of thermal runaway | Excellent heat transfer, inherently safer |
Exploration of Photoredox Catalysis and Electrochemistry in its Transformations
Modern synthetic methods like photoredox catalysis and electrochemistry offer powerful, mild, and often unique pathways for molecular functionalization, which could be applied to this compound. thieme-connect.comprinceton.edu
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a transformative tool for generating radical intermediates under exceptionally mild conditions. sci-hub.se This methodology could be applied to the target compound in several ways. For example, α-amino C-H functionalization of the morpholine ring is a well-established transformation using photoredox catalysis, allowing for the introduction of aryl, alkyl, or other functional groups at the position adjacent to the nitrogen atom. princeton.edusci-hub.se Furthermore, the cyclohexene olefin is a handle for various photoredox-mediated additions, enabling the installation of complex fragments across the double bond. Iridium or organic dye-based photocatalysts could be used to mediate these transformations, providing access to novel chemical space that is difficult to reach via traditional thermal methods. researchgate.netacs.org
Electrochemistry: Electrosynthesis provides a reagent-free method for oxidation and reduction, using electrons as a traceless and sustainable "reagent". nih.govfrontiersin.org The morpholine nitrogen can be oxidized electrochemically to form a radical cation or an iminium ion, which can then be trapped by various nucleophiles to form new C-N or C-C bonds. researchgate.netresearchgate.net This approach avoids the use of harsh chemical oxidants. frontiersin.org The cyclohexene double bond can also be targeted through electrochemical methods, such as via oxidative C-H/N-H cross-coupling reactions to introduce additional nitrogen-containing heterocycles. researchgate.net The ability to fine-tune reactivity by modulating the applied potential makes electrochemistry a highly controllable and versatile tool for modifying this compound. frontiersin.org
Computational Design of Novel Derivatives with Predicted Chemical Properties
Computational chemistry and in silico screening are indispensable tools for modern chemical research, enabling the rational design of new molecules and the prediction of their properties before committing to laboratory synthesis. researchgate.netbamu.ac.in For this compound, a computational approach could guide the development of derivatives with tailored reactivity, physicochemical properties, or biological activity.
Quantitative Structure-Activity Relationship (QSAR): If a particular activity (e.g., catalytic or biological) is identified for the parent compound, QSAR models can be built to correlate structural features with that activity. nih.gov By generating a virtual library of derivatives with varied substituents on the cyclohexene and morpholine rings, these models can predict which modifications are most likely to enhance the desired property. researchgate.net
Density Functional Theory (DFT) and Molecular Docking: DFT calculations can be used to predict the electronic properties, reactivity, and spectral characteristics of novel derivatives. bamu.ac.inexaly.com For example, DFT could be used to calculate the energies of frontier molecular orbitals (HOMO/LUMO) to predict the susceptibility of the cyclohexene double bond to different types of cycloaddition reactions. If a biological target is known, molecular docking simulations can predict the binding affinity and orientation of designed analogues within the target's active site, prioritizing the synthesis of the most promising candidates. nih.govresearchgate.net This has been successfully applied to other morpholine and cyclohexene-containing compounds to discover potent inhibitors or agonists. researchgate.netacs.orgacs.org
Table 2: Hypothetical In Silico Screening of Designed Derivatives
| Derivative ID | Modification | Predicted Property (Example: Binding Affinity) | Predicted Solubility (logS) |
|---|---|---|---|
| CHM-001 | Parent Compound | -6.5 kcal/mol | -2.8 |
| CHM-002 | Add 4-F-Ph at C4 of cyclohexene | -8.2 kcal/mol | -3.5 |
| CHM-003 | Add OH at C5 of cyclohexene | -7.1 kcal/mol | -2.1 |
| CHM-004 | Add CF3 to morpholine (α-N) | -7.9 kcal/mol | -3.8 |
| CHM-005 | Add pyridine (B92270) to morpholine (α-N) | -8.5 kcal/mol | -3.1 |
Development of Sustainable Synthesis Routes
Green chemistry principles are increasingly guiding the development of new synthetic processes, focusing on reducing waste, minimizing energy consumption, and using renewable resources. researchgate.netunibo.it Future research into this compound should prioritize the development of sustainable synthetic routes.
Biocatalysis: Enzymes offer unparalleled selectivity under mild, aqueous conditions. The synthesis of chiral amines and heterocycles is an area where biocatalysis has made a significant impact. manchester.ac.ukresearchgate.net For instance, imine reductases (IREDs) or transaminases could be used in a reductive amination pathway to produce enantiomerically pure versions of this compound from a prochiral ketone precursor. nih.gov This would be a significant improvement over classical resolutions or asymmetric syntheses that often rely on heavy metals or cryogenic conditions. One-pot, multi-enzyme cascades could even be designed to build the molecule from simple, bio-based starting materials. nih.govchemrxiv.org
Green Solvents and Catalysts: The replacement of volatile and hazardous organic solvents is a key goal of green chemistry. ua.es Research could explore the synthesis of this compound in alternative media such as deep eutectic solvents (DES) or even water. ua.esunito.it These solvents are often biodegradable, non-toxic, and can sometimes enhance reaction rates and selectivity. ua.es Additionally, the use of recyclable, heterogeneous catalysts, such as metal oxides on solid supports, could replace homogeneous catalysts that are often difficult to remove from the product, simplifying purification and reducing waste. researchgate.net
Potential for Advanced Spectroscopic Characterization Techniques and Methodologies
A complete understanding of the structure, conformation, and stereochemistry of this compound and its derivatives requires the application of advanced spectroscopic techniques.
Advanced NMR Spectroscopy: While standard 1D NMR (¹H and ¹³C) is essential for basic structural confirmation, advanced 2D NMR techniques are necessary to unambiguously assign all signals and determine through-space and through-bond correlations. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can reveal the spatial proximity of protons, providing critical insights into the preferred conformation of the flexible cyclohexene ring and the relative orientation of the morpholine substituent. sharif.irresearchgate.net Variable temperature NMR studies could also be used to investigate the dynamics of the ring inversion of the cyclohexene moiety. sharif.ir
Vibrational Circular Dichroism (VCD): For chiral versions of this compound, determining the absolute configuration is crucial. VCD, which measures the differential absorption of left and right circularly polarized infrared light, provides a powerful method for this. rsc.orgcdnsciencepub.com By comparing the experimental VCD spectrum with a spectrum predicted by DFT calculations for a specific enantiomer, the absolute configuration can be determined with a high degree of confidence. mdpi.comacs.org This technique is particularly valuable for complex molecules where crystallographic methods are not feasible and has been successfully applied to various heterocyclic systems. mdpi.commdpi.com
Q & A
Basic: What are the common synthetic routes for 4-(cyclohex-3-en-1-ylmethyl)morpholine, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound derivatives often involves nucleophilic substitution or microwave-assisted reactions. For example:
- Microwave-assisted synthesis (e.g., for analogous morpholine-triazole derivatives) uses (bromomethyl)cyclohexane and thiol precursors in 1-propanol with NaOH, achieving yields up to 89% under controlled heating .
- Key optimization parameters :
- Solvent choice : Polar aprotic solvents (e.g., 1-propanol) enhance reaction rates.
- Temperature control : Microwave irradiation reduces reaction time (e.g., 30–60 minutes).
- Purification : Column chromatography or recrystallization ensures product purity.
Refer to analogous protocols for cyclohexylmethyl-thio-triazole-morpholine hybrids to adapt conditions .
Basic: What safety precautions are recommended when handling this compound in laboratory settings?
Methodological Answer:
Safety protocols for structurally similar morpholine derivatives (e.g., 4-(1-cyclopenten-1-yl)morpholine) include:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill management : Absorb with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Storage : Keep in sealed containers away from oxidizers and ignition sources .
These guidelines mitigate risks of irritation, flammability, and respiratory hazards .
Advanced: How can X-ray crystallography and quantum chemical calculations be integrated to resolve conformational ambiguities in morpholine derivatives?
Methodological Answer:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to determine crystal structures. For morpholine derivatives, SHELX reliably refines torsional angles and hydrogen bonding networks .
- Quantum chemical calculations : Apply DFT (e.g., B3LYP/6-31G*) to model substituent effects on conformation. Compare calculated vs. experimental bond lengths/dihedral angles to validate structures .
- Case study : For β-lithiated enamines, X-ray data revealed non-planar morpholine rings, while DFT highlighted steric effects from cyclohexyl groups .
Advanced: What methodological approaches assess the pharmacological activity of arylcyclohexylmorpholines, and how can these be adapted for this compound?
Methodological Answer:
- In vitro receptor binding assays :
- Analytical validation : Use HPLC-MS and ¹H/¹³C NMR to confirm compound identity before assays .
- Adaptation : Substitute the phenyl group in 3-MeO-PCMo with cyclohexenyl for structural analogs .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- ¹H NMR : Identify cyclohexenyl protons (δ 1.2–1.6 ppm as multiplet) and morpholine methylene groups (δ 2.5–3.7 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- IR spectroscopy : Detect C-N (≈1,100 cm⁻¹) and C=C (≈1,650 cm⁻¹) stretches.
Advanced: How can researchers address discrepancies between computational predictions and experimental data in structural analysis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
